molecular formula C32H32N4O4 B11411211 (2Z)-2-[(3,4-Dimethoxyphenyl)formamido]-3-(1-ethyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]prop-2-enamide

(2Z)-2-[(3,4-Dimethoxyphenyl)formamido]-3-(1-ethyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]prop-2-enamide

Cat. No.: B11411211
M. Wt: 536.6 g/mol
InChI Key: NXWLXXFGYDSCPT-PKAZHMFMSA-N
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Description

(2Z)-2-[(3,4-Dimethoxyphenyl)formamido]-3-(1-ethyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]prop-2-enamide is a synthetic organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3,4-Dimethoxyphenyl)formamido]-3-(1-ethyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]prop-2-enamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde, 1-ethyl-1H-indole, and 1H-indole. The key steps in the synthesis may involve:

    Condensation Reactions: Formation of the formamido group through condensation reactions.

    Amidation: Introduction of the amide linkage between the aromatic rings.

    Coupling Reactions: Coupling of the indole derivatives to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Use of batch reactors for controlled synthesis.

    Catalysts: Employment of specific catalysts to enhance reaction rates and yields.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3,4-Dimethoxyphenyl)formamido]-3-(1-ethyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced amides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce secondary amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biological Probes: Utilized in the development of probes for studying biological processes.

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

Medicine

    Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,4-Dimethoxyphenyl)formamido]-3-(1-ethyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]prop-2-enamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Modulation: Modulating receptor function to alter cellular signaling pathways.

    DNA Intercalation: Intercalating into DNA to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **(2Z)-2-[(3,4-Dimethoxyphenyl)formamido]-3-(1-methyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]prop-2-enamide
  • **(2Z)-2-[(3,4-Dimethoxyphenyl)formamido]-3-(1-ethyl-1H-indol-3-YL)-N-[2-(1H-indol-2-YL)ethyl]prop-2-enamide

Uniqueness

The uniqueness of (2Z)-2-[(3,4-Dimethoxyphenyl)formamido]-3-(1-ethyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]prop-2-enamide lies in its specific structural features, such as the presence of multiple indole rings and the formamido group, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C32H32N4O4

Molecular Weight

536.6 g/mol

IUPAC Name

N-[(Z)-1-(1-ethylindol-3-yl)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C32H32N4O4/c1-4-36-20-23(25-10-6-8-12-28(25)36)17-27(35-31(37)21-13-14-29(39-2)30(18-21)40-3)32(38)33-16-15-22-19-34-26-11-7-5-9-24(22)26/h5-14,17-20,34H,4,15-16H2,1-3H3,(H,33,38)(H,35,37)/b27-17-

InChI Key

NXWLXXFGYDSCPT-PKAZHMFMSA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C(/C(=O)NCCC3=CNC4=CC=CC=C43)\NC(=O)C5=CC(=C(C=C5)OC)OC

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C(C(=O)NCCC3=CNC4=CC=CC=C43)NC(=O)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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